molecular formula C21H20FNO2 B11600221 3-[1-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11600221
M. Wt: 337.4 g/mol
InChI Key: KJMWLYMQBOQGQN-UHFFFAOYSA-N
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Description

3-[1-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 3,4-dimethylphenyl group and a 4-fluorophenyl group, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions: The 3,4-dimethylphenyl and 4-fluorophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the Propanoic Acid Moiety: The propanoic acid group can be introduced via a Friedel-Crafts acylation reaction followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-[1-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[1-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid: Lacks the 4-fluorophenyl group.

    3-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid: Lacks the 3,4-dimethylphenyl group.

    3-[1-(3,4-dimethylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid: Lacks the fluorine atom.

Uniqueness

The presence of both the 3,4-dimethylphenyl and 4-fluorophenyl groups in 3-[1-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid imparts unique chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, while the dimethylphenyl group can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C21H20FNO2

Molecular Weight

337.4 g/mol

IUPAC Name

3-[1-(3,4-dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C21H20FNO2/c1-14-3-8-19(13-15(14)2)23-18(10-12-21(24)25)9-11-20(23)16-4-6-17(22)7-5-16/h3-9,11,13H,10,12H2,1-2H3,(H,24,25)

InChI Key

KJMWLYMQBOQGQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)F)CCC(=O)O)C

Origin of Product

United States

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